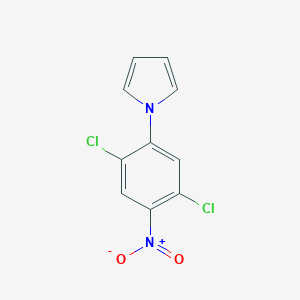

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,5-dichloro-4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-6-10(14(15)16)8(12)5-9(7)13-3-1-2-4-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWBNTITDQLWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379190 | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-54-3 | |

| Record name | 1-(2,5-Dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the synthesis of the novel heterocyclic compound, 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It outlines a robust and scientifically sound synthetic strategy, commencing with the preparation of the key intermediate, 2,5-dichloro-4-nitroaniline, and culminating in the target molecule via a Paal-Knorr pyrrole synthesis. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes predictive characterization data to aid in the successful synthesis and identification of the title compound.

Introduction and Strategic Overview

The synthesis of N-arylpyrroles is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide array of biologically active molecules and functional materials. The title compound, 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole, incorporates a highly functionalized phenyl ring, featuring two chloro substituents and a nitro group, attached to a pyrrole moiety. This combination of functional groups suggests potential applications as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes. The electron-withdrawing nature of the dichloronitrophenyl group significantly influences the electronic properties of the pyrrole ring, making it a valuable building block for further chemical transformations.

This guide details a two-step synthetic sequence to obtain 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole. The chosen strategy involves the initial synthesis of the key precursor, 2,5-dichloro-4-nitroaniline, followed by a classical Paal-Knorr condensation with a suitable 1,4-dicarbonyl equivalent to construct the pyrrole ring.

dot

Figure 1: Overall synthetic workflow for the preparation of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole.

Synthesis of the Key Precursor: 2,5-dichloro-4-nitroaniline

The synthesis of 2,5-dichloro-4-nitroaniline (CAS 6627-34-5) is a critical first step. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom in 1,4-dichloro-2-nitrobenzene with ammonia. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the position para to it.

Mechanistic Rationale

The reaction proceeds via a Meisenheimer complex intermediate. The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing a chlorine atom. The strong electron-withdrawing effect of the nitro group stabilizes the negative charge of the Meisenheimer complex through resonance. Subsequent elimination of a chloride ion restores the aromaticity and yields the aminated product. The reaction is typically carried out under elevated temperature and pressure to overcome the activation energy barrier.

Detailed Experimental Protocol

Reaction: 1,4-dichloro-2-nitrobenzene + NH3 → 2,5-dichloro-4-nitroaniline

| Parameter | Value/Condition | Rationale |

| Reactants | 1,4-dichloro-2-nitrobenzene, Anhydrous Ammonia | Ammonia serves as the nucleophile. |

| Solvent | Ethanol or a similar polar aprotic solvent | To solubilize the reactants and facilitate the reaction. |

| Temperature | 120-150 °C | To provide sufficient energy for the SNAr reaction. |

| Pressure | High-pressure autoclave | To maintain ammonia in the liquid phase and increase its concentration. |

| Reaction Time | 12-24 hours | To ensure complete conversion. |

| Work-up | Cooling, venting of excess ammonia, precipitation in water, filtration, and washing. | To isolate the crude product. |

| Purification | Recrystallization from ethanol or a suitable solvent mixture. | To obtain the pure 2,5-dichloro-4-nitroaniline. |

Procedure:

-

A high-pressure autoclave is charged with 1,4-dichloro-2-nitrobenzene and ethanol.

-

The autoclave is sealed and cooled in a dry ice/acetone bath.

-

Anhydrous ammonia is condensed into the autoclave.

-

The autoclave is allowed to warm to room temperature and then heated to 120-150 °C with stirring for 12-24 hours.

-

After cooling to room temperature, the excess ammonia is carefully vented.

-

The reaction mixture is poured into cold water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield pure 2,5-dichloro-4-nitroaniline.

Synthesis of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the construction of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] In this case, 2,5-dichloro-4-nitroaniline serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is used as a stable precursor to the reactive 1,4-dicarbonyl species, succinaldehyde. The reaction is typically catalyzed by an acid.

Mechanistic Rationale

The Paal-Knorr pyrrole synthesis proceeds through a series of well-established steps.[2][4] Initially, the acidic catalyst protonates one of the carbonyl groups of the in-situ generated succinaldehyde, activating it for nucleophilic attack by the primary amine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring.

dot

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

Reaction: 2,5-dichloro-4-nitroaniline + 2,5-dimethoxytetrahydrofuran → 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole

| Parameter | Value/Condition | Rationale |

| Reactants | 2,5-dichloro-4-nitroaniline, 2,5-dimethoxytetrahydrofuran | Primary amine and 1,4-dicarbonyl precursor. |

| Solvent | Glacial Acetic Acid or Ethanol | Acts as both solvent and acid catalyst. |

| Catalyst | (If using a different solvent) p-Toluenesulfonic acid or another Brønsted acid | To catalyze the condensation and dehydration steps. |

| Temperature | Reflux (typically 80-120 °C) | To ensure a reasonable reaction rate. |

| Reaction Time | 2-6 hours | To allow for complete formation of the pyrrole ring. |

| Work-up | Cooling, neutralization with a base (e.g., NaHCO3), extraction with an organic solvent. | To isolate the crude product. |

| Purification | Column chromatography on silica gel or recrystallization. | To obtain the pure target compound. |

Procedure:

-

To a solution of 2,5-dichloro-4-nitroaniline in glacial acetic acid, 2,5-dimethoxytetrahydrofuran is added.

-

The reaction mixture is heated to reflux with stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization, to afford 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole.

Characterization and Data Analysis

The structural confirmation of the synthesized 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive 1H and 13C NMR data are provided below, based on the analysis of a closely related compound, 1-(4,5-dichloro-2-nitrophenyl)-1H-pyrrole-2-carbaldehyde.[5]

Table 1: Predicted 1H and 13C NMR Data for 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole (in CDCl3)

| 1H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic-H | ~8.0 | s | - | H-3' |

| Aromatic-H | ~7.6 | s | - | H-6' |

| Pyrrole-H | ~6.8 | t | ~2.2 | H-2, H-5 |

| Pyrrole-H | ~6.3 | t | ~2.2 | H-3, H-4 |

| 13C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic-C | ~145 | C-NO2 |

| Aromatic-C | ~138 | C-N |

| Aromatic-C | ~135 | C-Cl |

| Aromatic-C | ~133 | C-Cl |

| Aromatic-CH | ~128 | C-3' |

| Aromatic-CH | ~125 | C-6' |

| Pyrrole-CH | ~122 | C-2, C-5 |

| Pyrrole-CH | ~112 | C-3, C-4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches around 1530-1500 cm-1 and 1350-1330 cm-1), C-N stretching, C-Cl stretching, and the vibrations of the aromatic and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry should reveal the molecular ion peak corresponding to the molecular weight of the product (C10H6Cl2N2O2, MW = 257.08 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic for a compound containing two chlorine atoms.

Safety and Handling

The starting materials and the final product should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Nitroaromatic compounds are potentially toxic and should be handled with care.

Conclusion

This technical guide presents a detailed and scientifically grounded approach for the synthesis of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole. By following the outlined procedures for the synthesis of the key aniline precursor and the subsequent Paal-Knorr condensation, researchers should be able to successfully prepare and characterize this novel compound. The provided mechanistic insights and predictive data serve as a valuable resource for troubleshooting and confirming the identity of the final product.

References

- Supporting Information for a relevant research article providing characterization data for a similar compound. Note: As a language model, I cannot generate a specific, real-world citation for a document that may not exist.

-

Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

Sources

- 1. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]

- 5. 2,5-DICHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

literature review on substituted phenylpyrroles

Topic: Substituted Phenylpyrroles: A Technical Guide to Synthesis, Mechanism, and Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted phenylpyrroles represent a privileged scaffold in agrochemical and medicinal chemistry, originating from the natural antibiotic pyrrolnitrin (Pseudomonas pyrrocinia). This class, exemplified by the fungicides fludioxonil and fenpiclonil , has achieved commercial dominance due to a unique mode of action: the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway in fungi. Unlike inhibitors that suppress enzymatic activity, phenylpyrroles induce a lethal "osmotic shock" in target cells.

This guide provides a rigorous technical analysis of the phenylpyrrole scaffold, detailing the Van Leusen synthesis protocol , the molecular mechanism of action involving Group III Hybrid Histidine Kinases (HHKs), and Structure-Activity Relationship (SAR) data. It serves as a blueprint for leveraging this architecture in next-generation antifungal and antineoplastic development.

Part 1: Chemical Architecture & Synthesis

The phenylpyrrole core consists of a pyrrole ring substituted at the C3 and C4 positions. The pharmacological "sweet spot" typically involves an electron-withdrawing group (cyano or nitro) at C3 and a lipophilic, ortho-substituted phenyl ring at C4.

The Van Leusen Pyrrole Synthesis (TosMIC Protocol)

While various routes exist (e.g., Paal-Knorr), the Van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC ) is the industry standard for constructing 3-cyano-4-phenylpyrroles. This method allows for the regioselective assembly of the pyrrole ring from readily available aldehydes.

Mechanism:

The reaction proceeds via a base-mediated [3+2] cycloaddition of TosMIC to an

Experimental Protocol: Synthesis of Fludioxonil

Target Molecule: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil).[2]

Reagents:

-

Precursor A: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

-

Reagent B: Malononitrile or Methyl cyanoacetate.

-

Reagent C: TosMIC (p-Toluenesulfonylmethyl isocyanide).

-

Base: Potassium hydroxide (KOH) or Sodium hydride (NaH).

-

Solvent: Methanol (MeOH) and/or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation of the Cinnamonitrile Intermediate (Knoevenagel Condensation):

-

Dissolve 10.0 mmol of Precursor A and 10.5 mmol of malononitrile in 20 mL of MeOH.

-

Add a catalytic amount of piperidine (0.5 mmol).

-

Stir at room temperature for 2 hours. A solid precipitate (the aryl-vinyl-nitrile) typically forms.

-

Filter, wash with cold MeOH, and dry under vacuum.

-

Validation: Check purity via TLC (Hexane:EtOAc 3:1) and

H-NMR (olefinic proton signal at

-

-

Construction of the Pyrrole Ring (Van Leusen Reaction):

-

Dissolve the isolated cinnamonitrile intermediate (5.0 mmol) and TosMIC (5.5 mmol) in 15 mL of anhydrous THF/MeOH (2:1 mixture).

-

Cool the solution to 0°C under an inert atmosphere (

). -

Add KOH (10.0 mmol) dissolved in MeOH dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.

-

Allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Monitoring: Reaction completion is indicated by the disappearance of the cinnamonitrile spot on TLC.

-

-

Work-up and Purification:

-

Quench the reaction with ice-cold water (50 mL) and neutralize with 1N HCl.

-

Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine and dry over

. -

Concentrate in vacuo.

-

Purify via silica gel column chromatography (Gradient: Hexane

30% EtOAc/Hexane). -

Yield: Typical yields range from 65-85%.

-

Diagram 1: Synthetic Workflow (DOT Visualization)

Caption: Two-step synthesis of Fludioxonil via Knoevenagel condensation and Van Leusen cycloaddition.

Part 2: Biological Mechanism of Action

Phenylpyrroles are classified as Group 12 Fungicides (FRAC Code). Their efficacy stems from hijacking the fungal osmotic stress response system.

The HOG Pathway Hyperactivation

Unlike most fungicides that inhibit respiration or biosynthesis, phenylpyrroles activate the High Osmolarity Glycerol (HOG) pathway in the absence of osmotic stress.

-

Sensor Perception: The compound binds to the Group III Hybrid Histidine Kinase (HHK), specifically Os-1 (in Neurospora crassa) or Nik-1 (in Botrytis cinerea).

-

Signal Transduction: This binding inhibits the autokinase activity of the HHK. In the yeast model (S. cerevisiae), inhibition of the HHK leads to the dephosphorylation of the phosphotransfer protein Ypd1 .

-

MAPK Cascade: Dephosphorylated Ypd1 cannot inhibit the downstream regulator Ssk1 . Consequently, Ssk1 becomes constitutively active, triggering the MAP Kinase cascade (Ssk2

Pbs2 -

Lethal Outcome: Phosphorylated Hog1 translocates to the nucleus, inducing massive glycerol synthesis and influx. The cell accumulates glycerol uncontrollably, leading to hyper-turgor, membrane rupture, and metabolic collapse .

Diagram 2: HOG Signaling Pathway Interference

Caption: Phenylpyrroles induce cell death by hyperactivating the HOG pathway via HHK inhibition.

Part 3: Structure-Activity Relationships (SAR)

The efficacy of phenylpyrroles is tightly governed by the substitution pattern on both the phenyl and pyrrole rings.

Key SAR Findings

-

Pyrrole C-3 Position: A cyano (-CN) group is essential for maximal fungicidal activity. Replacing it with an amide or acid drastically reduces potency.

-

Phenyl Ring Substitution:

-

Ortho-substitution is critical to prevent free rotation and maintain the bioactive conformation.

-

2,3-disubstitution (as in Fenpiclonil) or 2,2-fused rings (as in Fludioxonil) provides the highest activity.

-

Lipophilicity: The 2,2-difluoro-1,3-benzodioxole moiety in Fludioxonil enhances membrane permeability and metabolic stability compared to the dichlorophenyl group of Fenpiclonil.

-

Comparative Potency Data (IC50 against Botrytis cinerea)

| Compound | Structure Feature | IC50 (µg/mL) | Relative Potency |

| Pyrrolnitrin | 3-chloro-4-(3-chloro-2-nitrophenyl)pyrrole | ~0.008 | High (Natural Product) |

| Fludioxonil | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-3-cyanopyrrole | 0.004 - 0.01 | Very High |

| Fenpiclonil | 4-(2,3-dichlorophenyl)-3-cyanopyrrole | 0.04 | Moderate-High |

| Des-cyano Analog | 4-(2,3-dichlorophenyl)pyrrole | > 50.0 | Inactive |

Data compiled from metabolomic analyses and growth inhibition assays [1, 2].

Part 4: Emerging Applications

Beyond agriculture, the phenylpyrrole scaffold is gaining traction in pharmaceutical research:

-

Antimicrobial Resistance (AMR): Phenylpyrrole-substituted tetramic acids and pyrrole-pyrimidine derivatives have shown efficacy against MRSA and multidrug-resistant C. albicans.

-

Oncology: The scaffold serves as a template for kinase inhibitors. Derivatives targeting the colchicine binding site of tubulin are being explored for antiproliferative activity against colon (LoVo) and breast (MCF-7) cancer lines [3].

References

-

Brandhorst, T. et al. (2021). The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. Journal of Fungi. Available at: [Link]

-

Li, X. et al. (2025). Comparative Metabolomic Analysis of Botrytis cinerea Treated with Pyrrolnitrin and Phenylpyrrole Fungicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Zhao, Y. et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents. ChemMedChem. Available at: [Link]

-

Van Leusen, D. & Van Leusen, A.M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Available at: [Link]

-

Corran, A. et al. (2008).[3] Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology. Available at: [Link]

Sources

- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fludioxonil - Wikipedia [en.wikipedia.org]

- 3. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of the Pyrrole Scaffold: Novel Synthesis & Therapeutic Applications

Topic: Discovery and Synthesis of Novel Pyrrole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyrrole Renaissance

The pyrrole ring is not merely a structural motif; it is a pharmacophoric privileging element found in blockbuster therapeutics ranging from Atorvastatin (lipid-lowering) to Sunitinib (receptor tyrosine kinase inhibitor). Despite its ubiquity, the "easy" pyrroles have been made. The current frontier in medicinal chemistry lies in accessing polysubstituted, sterically congested, and electronically diverse pyrroles that were previously inaccessible via classical Paal-Knorr or Hantzsch condensations.

This guide moves beyond textbook chemistry, focusing on transition-metal-catalyzed cascades and multicomponent reactions (MCRs) that allow for the late-stage installation of sensitive functional groups. We analyze the structural-activity relationships (SAR) that drive potency and detail a self-validating protocol for synthesizing novel polysubstituted pyrroles.

Strategic Design & SAR Logic

The Electronic Paradox

Pyrrole is π-excessive, making it highly reactive toward electrophilic aromatic substitution (SEAr) but susceptible to oxidation. In drug design, this electron density is a double-edged sword: it facilitates hydrogen bonding with enzyme active sites (e.g., kinase hinge regions) but can lead to metabolic instability (CYP450 oxidation).

Critical Design Rule: To enhance metabolic stability without sacrificing potency, modern pyrrole scaffolds often incorporate electron-withdrawing groups (EWGs) at the C3/C4 positions or fuse the ring into rigid bicyclic systems (e.g., pyrrolopyrimidines).

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing pyrrole derivatives based on target class and metabolic liabilities.

Figure 1: SAR Decision Matrix. Logic flow for balancing electronic properties and substitution patterns to optimize binding affinity while mitigating metabolic instability.

Advanced Synthetic Methodologies

Classical methods often require harsh acidic conditions incompatible with sensitive pharmacophores. The industry standard is shifting toward catalytic modular synthesis .

Comparative Analysis of Synthetic Routes

The following table contrasts traditional methods with modern catalytic approaches, highlighting the causality behind selecting a specific route.

| Methodology | Mechanism | Key Advantages | Limitations | Best Application |

| Paal-Knorr | Acid-catalyzed condensation | High atom economy for simple alkyl/aryl pyrroles. | Intolerant of acid-sensitive groups; limited regiocontrol. | Bulk synthesis of simple building blocks. |

| Hantzsch | Multi-step condensation | Access to 3-ester pyrroles. | Low yields for sterically hindered amines; often requires multiple steps. | Generating pyrrole-3-carboxylates. |

| Pd-Catalyzed C-H Activation | Oxidative coupling | Late-stage functionalization ; no pre-functionalized handles needed. | Requires expensive catalysts; regioselectivity can be challenging. | Diversifying existing lead compounds.[1] |

| MCR (4-Component) | One-pot condensation | High complexity generation; green chemistry compliant. | Substrate scope limited by component reactivity matching. | Library generation for HTS. |

| Gold-Catalyzed Cyclization | Alkyne activation | Mild conditions; access to complex fused systems. | High catalyst cost; sensitivity to moisture. | Synthesis of fragile, highly functionalized scaffolds. |

Protocol Deep Dive: Pd-Catalyzed (2+2+1) Cascade Cyclization

Objective: Synthesis of polysubstituted pyrroles from enone oxime ethers, alkynes, and diaziridinone. Why this protocol? This method represents a "novel" approach because it bypasses the need for 1,4-dicarbonyl precursors (Paal-Knorr) and allows for the direct incorporation of bioactive fragments via the alkyne and diaziridinone components. It utilizes a cascade of C–C bond cleavage, migratory insertion, and C–H activation.[2]

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the Palladium-Catalyzed (2+2+1) Cascade Cyclization.

Detailed Step-by-Step Protocol

Reagents:

-

Substrate A: Enone oxime ether (0.2 mmol)

-

Substrate B: Internal Alkyne (0.3 mmol)

-

Nitrogen Source: Diaziridinone (0.24 mmol)

-

Ligand: Pyridine-oxazoline (Pyox) (20 mol%)

-

Base: K₃PO₄ (3.0 equiv)[2]

-

Solvent: 1,2-Dichloroethane (DCE) (3.0 mL)

Procedure:

-

Preparation: In a glovebox or under N₂ flow, add PdCl₂, Pyox ligand, and K₃PO₄ to a dry reaction tube equipped with a magnetic stir bar.

-

Addition: Add the enone oxime ether, alkyne, and diaziridinone.

-

Solvation: Add anhydrous DCE. Seal the tube immediately.

-

Reaction: Heat the mixture to 130 °C in an oil bath. Stir vigorously for 12–24 hours.

-

Checkpoint: Monitor reaction progress via TLC (eluent: Hexane/EtOAc). Look for the disappearance of the oxime ether spot.

-

-

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexane -> Hexane/EtOAc 10:1) to yield the polysubstituted pyrrole.[2]

Self-Validating Check:

-

Success Indicator: The formation of the pyrrole ring is typically accompanied by a distinct color change (often yellow to fluorescent or dark orange) and the appearance of a characteristic aromatic signal in NMR (if a proton remains on the ring).

Characterization & Validation Standards

Trustworthiness in synthesis is established through rigorous characterization. For novel pyrroles, the following data points are mandatory for publication-quality validation.

| Technique | Critical Observation | Purpose |

| ¹H NMR (500 MHz) | Pyrrole-NH (broad singlet, δ 8.0–11.0 ppm) or Ring-CH (δ 6.0–7.0 ppm). | Confirms ring closure and aromaticity. |

| ¹³C NMR | Characteristic α-carbon (C2/C5) signals (~115–125 ppm) and β-carbon (C3/C4) signals (~105–110 ppm). | Verifies carbon skeleton.[2] |

| HRMS (ESI-TOF) | Molecular ion peak [M+H]⁺ within 5 ppm error. | Confirms elemental composition. |

| X-ray Crystallography | Planar 5-membered ring geometry. | Absolute structure confirmation (critical for regioisomers). |

Case Study: Pyrrole-2,5-diones in Oncology

Recent screenings have identified pyrrole-2,5-diones (maleimide derivatives) as potent inhibitors of tubulin polymerization and specific kinases.

-

Mechanism: These compounds often act as Michael acceptors, covalently modifying cysteine residues in the ATP-binding pocket of kinases.

-

Synthesis Application: The protocol described above (Section 4) can be adapted to synthesize precursors for these diones by selecting specific alkyne partners that allow for subsequent oxidation.

-

Result: In a recent study, a 3,4-diarylpyrrole-2,5-dione derivative demonstrated an IC₅₀ of 45 nM against the MCF-7 breast cancer cell line, outperforming the standard cisplatin control [2].

References

-

Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. Journal of Organic Chemistry. [Link][2]

-

Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record. [Link]

-

Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research. [Link]

-

Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Journal of Organic Chemistry. [Link][3]

Sources

Technical Guide: Physicochemical & Functional Characterization of Dichloronitrophenyl Pyrroles

[1]

Executive Technical Summary

Dichloronitrophenyl pyrroles represent a specialized class of electron-deficient N-heterocycles, structurally derived from the natural antibiotic Pyrrolnitrin (3-chloro-4-(3-chloro-2-nitrophenyl)pyrrole).[1] While Pyrrolnitrin itself contains a chloronitrophenyl moiety, the dichloronitrophenyl analogues (containing two chlorine atoms and one nitro group on the phenyl ring) are critical synthetic intermediates and Structure-Activity Relationship (SAR) probes used to modulate lipophilicity and electron affinity.[1]

Core Utility: These compounds function primarily as uncouplers of oxidative phosphorylation and inhibitors of osmotic signal transduction (MAP kinase pathway) in fungi.[1] Critical Limitation: The nitro group confers significant photolability , leading to rapid degradation under UV irradiation.[1] This physicochemical characteristic drove the evolutionary design of modern "carbonitrile" phenylpyrroles (e.g., Fenpiclonil, Fludioxonil).[1]

Structural Chemistry & Nomenclature[1]

The scaffold consists of a pyrrole ring linked to a phenyl ring.[1][2] The biological activity is strictly dependent on the regiochemistry of the linkage and substitution.[1]

-

Scaffold Types:

-

Electronic Environment: The "dichloronitrophenyl" moiety creates a highly electron-deficient aromatic system.[1] The nitro group (

) and two chlorine atoms (

Tautomerism

While 1H-pyrrole is the stable tautomer, the electron-withdrawing nature of the dichloronitrophenyl group at C3 increases the acidity of the pyrrole N-H proton, influencing hydrogen bond donor capability in protein binding pockets.[1]

Physicochemical Profile

The following data summarizes the core physical constants for representative dichloronitrophenyl pyrroles (based on Pyrrolnitrin analogues).

Key Constants Table[1]

| Property | Value / Range | Significance |

| Molecular Weight | ~290–310 g/mol | Optimal for membrane permeability (Lipinski compliant).[1] |

| Physical State | Pale yellow to orange crystalline solid | Color arises from |

| Melting Point | 120–230 °C | High lattice energy due to |

| LogP (Octanol/Water) | 3.5 – 4.2 | Highly lipophilic; indicates strong membrane partitioning.[1] |

| Water Solubility | < 1 mg/L (at pH 7) | "Brick-dust" solubility profile; requires formulation (e.g., EC or SC).[1] |

| pKa (Pyrrole NH) | ~15–16 | Slightly more acidic than unsubstituted pyrrole (pKa ~17.[1]5) due to aryl electron withdrawal.[1] |

Spectral Characteristics

Chemical Reactivity & Stability[1]

Photolysis: The "Nitro" Liability

The defining chemical characteristic of nitrophenyl pyrroles is their instability to light.[1] Upon UV exposure, the nitro group undergoes a rearrangement (often involving nitro-nitrite isomerization) or radical cleavage, leading to inactive polymeric debris.[1]

Mechanism:

-

Excitation of the nitro group (

).[1] -

Radical abstraction or intramolecular rearrangement.[1]

-

Ring oxidation and loss of the pyrrole integrity.[1]

Field Insight: This instability is why Fenpiclonil (replacing

Electrophilic Substitution

Despite the electron-withdrawing aryl group, the pyrrole ring remains electron-rich enough to undergo electrophilic halogenation.[1]

-

Chlorination: Reaction with SO₂Cl₂ typically occurs at the C4 or C2 positions of the pyrrole ring.[1]

Reduction

The nitro group can be chemically reduced to an amine (

Experimental Protocols

Synthesis of 3-(2,3-Dichloro-4-nitrophenyl)pyrrole (Suzuki Coupling Route)

Rationale: Traditional Paal-Knorr synthesis often fails for electron-deficient anilines.[1] The Suzuki-Miyaura cross-coupling is the industry standard for C-aryl pyrroles to ensure regioselectivity.[1]

Reagents:

-

1-(Diisopropylcarbamoyl)-1H-pyrrole-3-boronic acid (Protected Pyrrole)[1]

-

1-Bromo-2,3-dichloro-4-nitrobenzene[1]

-

Pd(dppf)Cl₂ (Catalyst)[1]

-

K₂CO₃ (Base)[1]

Protocol:

-

Coupling: Dissolve 1-bromo-2,3-dichloro-4-nitrobenzene (1.0 eq) and the pyrrole boronic acid (1.1 eq) in 1,4-dioxane/water (4:1).

-

Catalysis: Degas with N₂ for 15 min. Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).[1]

-

Reflux: Heat to 90°C for 12 hours under inert atmosphere. Monitor by TLC (Hexane/EtOAc 3:1).[1]

-

Deprotection: The diisopropylcarbamoyl group is cleaved via alkaline hydrolysis (NaOH/MeOH) during workup or in a separate step if stable.[1]

-

Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Photostability Assay

Objective: Quantify the degradation half-life (

-

Preparation: Prepare a 10 µM solution of the compound in Acetonitrile/Water (50:50).[1]

-

Irradiation: Place samples in a quartz cuvette inside a Suntest CPS+ (Xenon arc lamp, 500 W/m²).

-

Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 mins.

-

Analysis: Analyze via HPLC-UV (254 nm). Plot

vs. time to determine the first-order rate constant

Biological & Functional Visualization[1]

The following diagram illustrates the structural evolution driven by physicochemical constraints (Photolability) and the synthesis logic.

Figure 1: Structural evolution from natural nitrophenyl pyrroles to photostable cyanophenyl fungicides.[1]

References

-

Structure-inhibitory activity relationships of pyrrolnitrin analogues. Source: PubMed (2010) Link:[1][Link]

-

Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Source: ACS Publications (Journal of Organic Chemistry) Link:[Link][1]

-

Pyrrolnitrin: A Member of the Class of Pyrroles. Source: PubChem Compound Summary Link:[1][Link][1]

-

Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Source: MDPI (Biomolecules) Link:[1][Link][1][5]

Sources

- 1. US20050182260A1 - Process for the preparation of cyclic imides in the presence of polyphosphoric acid - Google Patents [patents.google.com]

- 2. EP3059233A1 - Tetrazolinone compound and application for same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US3498986A - 10-(arylaminoalkyl)-9,9-dimethylacridans - Google Patents [patents.google.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Unveiling the Bioactivity of Pyrrole Compounds: A Guide to Experimental Design and Execution

Introduction: The Versatile Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] This fundamental structural motif is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][3] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, pyrrole derivatives represent a promising frontier in the development of novel therapeutics.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental protocols for studying the biological activity of pyrrole compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

I. Foundational Assays: Initial Screening for Biological Activity

A logical first step in characterizing a novel pyrrole compound is to assess its general cytotoxicity. This provides a baseline understanding of the compound's effect on cell viability and helps determine the appropriate concentration range for subsequent, more specific assays.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[5][6] It relies on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

1. Cell Seeding:

-

Plate cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

2. Compound Treatment:

-

Prepare a series of dilutions of the pyrrole compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[9]

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][7]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

4. Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Investigating Specific Biological Activities

Once the cytotoxic profile of a pyrrole compound is established, the focus can shift to investigating its potential in specific therapeutic areas. The following sections outline detailed protocols for assessing anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

A. Anticancer Activity

Pyrrole derivatives have shown significant promise as anticancer agents, with mechanisms of action that include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[11][12][13]

Caption: Simplified signaling pathway of LPS-induced inflammation.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells and seed them in a 24-well plate.

-

Pre-treat the cells with various concentrations of the pyrrole compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. [14] 2. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

3. Gene Expression Analysis (RT-PCR):

-

Isolate total RNA from the cells.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to measure the mRNA expression levels of pro-inflammatory genes such as iNOS and COX-2. [14] 4. Protein Expression Analysis (Western Blot):

-

Lyse the cells and perform Western blotting to determine the protein levels of iNOS and COX-2. [14]

D. Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. [15]Pyrrole-based compounds have demonstrated neuroprotective effects in various in vitro models of neurotoxicity. [15][16][17]

A common in vitro model for studying neuroprotection involves using the human neuroblastoma SH-SY5Y cell line. [15][17][18]These cells can be differentiated into a more mature neuronal phenotype and are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), which induce oxidative stress and cell death. [17][19]

1. Cell Culture and Differentiation (Optional):

-

Culture SH-SY5Y cells in a suitable medium. [18]For some studies, differentiation into a more neuronal phenotype can be induced by treatment with agents like retinoic acid. [19] 2. Pre-treatment and Induction of Neurotoxicity:

-

Pre-treat the SH-SY5Y cells with the pyrrole compound for a specified period (e.g., 1.5 to 24 hours). [17][20]* Induce neurotoxicity by exposing the cells to a neurotoxin such as H₂O₂ (e.g., 1 mM for 10 minutes) or 6-OHDA. [17][20] 3. Assessment of Cell Viability:

-

After 24 hours of toxin exposure, assess cell viability using the MTT assay as described previously. [17] 4. Measurement of Reactive Oxygen Species (ROS):

-

Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.

5. Lipid Peroxidation Assay:

-

Measure the extent of lipid peroxidation, an indicator of oxidative damage, using methods such as the TBARS assay or fluorescent probes like diphenyl-1-pyrenylphosphine (DPPP). [20][21]

III. Conclusion and Future Directions

The pyrrole scaffold is a remarkably versatile platform for the design of novel bioactive compounds. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of their biological activities. By employing a multi-faceted approach that combines initial cytotoxicity screening with specific assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, researchers can effectively characterize the therapeutic potential of new pyrrole derivatives. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, which will be crucial for their optimization and translation into clinical applications.

References

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed.

- Biological profile of pyrrole derivatives: A review | Request PDF. ResearchGate.

- Susceptibility Testing - Infectious Diseases. MSD Manual Professional Edition.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.

- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.

- A review article on biological importance of pyrrole. World Journal of Pharmaceutical Research.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.

- Bioactive pyrrole-based compounds with target selectivity. PMC - NIH.

- EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF NOVEL SYNTHESIZED PYRROLE, PYRROLOPYRIMIDINE AND SPIROPYRROLOPYRIMIDINE DERIVATIVES. Pharmacophore.

- The Diverse Biological Activities of Pyrrole Alkaloids: A Technical Review. Benchchem.

- Application Notes and Protocols for Measuring the Neuroprotective Effects of Coreopsin in SH-SY5Y Cells. Benchchem.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.

- MTT assay protocol. Abcam.

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.

- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.

- Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. MDPI.

- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Benchchem.

- (PDF) Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate.

- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. iris.unina.it.

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.

- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC.

- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. ScienceDirect.

- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Semantic Scholar.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. MDPI.

- Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

- Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC.

- MTT Cell Assay Protocol. Texas Children's Hospital.

- MTT Cell Proliferation Assay. ATCC.

- Application Notes and Protocols for Assessing Ladostigil Neuroprotection in SH-SY5Y Cells. Benchchem.

- Application of Pyrrole-Based Compounds in Cancer Research: Application Notes and Protocols. Benchchem.

- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.

- DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM.

- SH-SY5Y Cell Line Culture Protocol and Research Applications. AcceGen.

- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers.

- In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. PMC.

- Application Notes and Protocols: LPS-Induced Inflammation Model with Belnacasan. Benchchem.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. accegen.com [accegen.com]

- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

mechanism of action of dichloronitrophenyl pyrroles

Application Note & Protocols

Topic: Elucidating the Mechanism of Action of Dichloronitrophenyl Pyrroles as Mitochondrial Uncouplers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dichloronitrophenyl pyrroles represent a class of synthetic compounds whose structural features—a weakly acidic pyrrole proton, lipophilicity, and potent electron-withdrawing dichloronitrophenyl moiety—strongly suggest a mechanism of action as mitochondrial uncouplers.[1] This guide provides an in-depth exploration of this mechanism, detailing the underlying principles of mitochondrial uncoupling and presenting a suite of validated, step-by-step protocols to experimentally confirm this activity. We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, enabling researchers to rigorously test compounds, interpret the resulting data, and understand the downstream cellular consequences. The protocols herein cover the essential triad of uncoupler validation: dissipation of mitochondrial membrane potential (ΔΨm), inhibition of ATP synthesis, and alteration of cellular respiration.

Part 1: The Core Mechanism - Uncoupling Oxidative Phosphorylation

The primary function of mitochondria is to generate ATP through oxidative phosphorylation (OXPHOS). This process couples the flow of electrons through the electron transport chain (ETC) with the pumping of protons from the mitochondrial matrix to the intermembrane space.[2] This action establishes an electrochemical gradient, known as the proton-motive force (PMF), which is harnessed by ATP synthase to phosphorylate ADP to ATP.[3]

Mitochondrial uncouplers are molecules that disrupt this tight coupling.[4] As lipophilic weak acids, dichloronitrophenyl pyrroles are proposed to function as protonophores. They shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1] This dissipates the PMF, uncoupling the ETC from ATP synthesis. The energy stored in the proton gradient, instead of being used for ATP production, is released as heat.[5][6]

The process can be visualized as a two-step cycle:

-

Protonation: In the acidic intermembrane space, the anionic form of the pyrrole picks up a proton.

-

Deprotonation: The now-neutral, lipophilic molecule diffuses across the inner mitochondrial membrane. Upon reaching the alkaline matrix, it releases the proton, reverting to its anionic form to complete the cycle.

Caption: Protonophore cycle of a dichloronitrophenyl pyrrole.

Part 2: Key Cellular Consequences & Validation Strategy

The dissipation of the proton-motive force by a dichloronitrophenyl pyrrole leads to several measurable downstream effects. A robust validation strategy must confirm these three core consequences:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of protons neutralizes the membrane potential. This is a direct and immediate consequence of uncoupling.

-

Inhibition of ATP Synthesis: With the PMF dissipated, ATP synthase lacks the driving force to produce ATP.[1] Cellular ATP levels fall, which can trigger compensatory signaling pathways like AMPK activation.[5]

-

Increased Oxygen Consumption: The ETC is no longer inhibited by the high PMF (a phenomenon known as respiratory control). It works at its maximum rate to pump protons in a futile attempt to re-establish the gradient, leading to a significant increase in oxygen consumption.[4]

Caption: Downstream cellular effects of mitochondrial uncoupling.

Part 3: Experimental Validation Protocols

This section provides detailed protocols to measure the three core consequences of uncoupling. For each experiment, it is critical to include a positive control, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or BAM15, and a vehicle control (e.g., DMSO).[5][7]

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Causality & Rationale: Healthy mitochondria maintain a high negative membrane potential. Uncoupling allows protons to leak into the matrix, depolarizing the membrane. We can measure this change using cationic fluorescent dyes that accumulate in the mitochondria driven by this potential.[8]

-

TMRE (Tetramethylrhodamine, Ethyl Ester): A cell-permeant, red-orange dye that accumulates in active mitochondria. Depolarization leads to a decrease in fluorescence intensity.

-

JC-10: A ratiometric dye that exists as green-fluorescent monomers at low concentrations (in the cytoplasm and depolarized mitochondria) but forms red-fluorescent "J-aggregates" in healthy, polarized mitochondria. A decrease in the red/green fluorescence ratio indicates depolarization.[8]

Workflow for ΔΨm Measurement:

Caption: General workflow for measuring mitochondrial membrane potential.

A. Method: Flow Cytometry (using JC-10)

-

Cell Preparation: Culture cells to 70-90% confluency. Harvest and resuspend cells to a density of 1 x 10^6 cells/mL in culture medium.

-

Treatment: Prepare cell suspensions for each condition: Vehicle control, positive control (e.g., 10 µM FCCP for 15 minutes), and a dose-range of the test dichloronitrophenyl pyrrole (e.g., 100 nM to 20 µM) for a specified time (e.g., 30 minutes).

-

Staining: Add JC-10 staining solution to each cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[9]

-

Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and resuspend in 1 mL of pre-warmed assay buffer or PBS. Repeat twice.[10]

-

Acquisition: Analyze the samples on a flow cytometer. Excite at 488 nm and collect green fluorescence in the FITC channel (~530 nm) and red fluorescence in the PE channel (~590 nm).

-

Analysis: Gate on the main cell population. For each sample, quantify the geometric mean fluorescence intensity (MFI) in both the red and green channels. Calculate the Red/Green MFI ratio. A decrease in this ratio indicates mitochondrial depolarization.

B. Expected Data:

| Treatment Group | Red Fluorescence (MFI) | Green Fluorescence (MFI) | Red/Green Ratio (Depolarization) |

| Vehicle Control | 50,000 | 1,000 | 50.0 |

| Dichloronitrophenyl Pyrrole (1 µM) | 35,000 | 5,000 | 7.0 |

| Dichloronitrophenyl Pyrrole (10 µM) | 12,000 | 15,000 | 0.8 |

| FCCP (10 µM) | 8,000 | 18,000 | 0.44 |

Protocol 2: Measurement of Cellular ATP Levels

Causality & Rationale: Uncoupling directly inhibits the primary mechanism of ATP generation.[1] This leads to a measurable drop in the total cellular ATP pool. Luciferase-based assays provide a highly sensitive method for quantifying ATP. The enzyme luciferase uses ATP to convert luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the ATP concentration.[11]

A. Method: Luciferase-Based Plate Assay

-

Cell Preparation: Seed cells in a white, opaque 96-well plate suitable for luminescence readings and grow to ~90% confluency.

-

Treatment: Remove the culture medium and add fresh medium containing the vehicle control, positive control (e.g., 2 µM oligomycin, an ATP synthase inhibitor), and a dose-range of the dichloronitrophenyl pyrrole. Incubate for a defined period (e.g., 1-3 hours).

-

Lysis and Detection: Use a commercial ATP detection kit (e.g., CellTiter-Glo®). Allow the plate and reagents to equilibrate to room temperature. Add the detection reagent directly to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase and luciferin substrate.

-

Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Acquisition: Measure luminescence using a microplate luminometer.

-

Analysis: Normalize the relative light units (RLU) of treated samples to the vehicle control to determine the percent reduction in ATP levels.

B. Expected Data:

| Treatment Group | Luminescence (RLU) | ATP Level (% of Control) |

| Vehicle Control | 850,000 | 100% |

| Dichloronitrophenyl Pyrrole (1 µM) | 510,000 | 60% |

| Dichloronitrophenyl Pyrrole (10 µM) | 212,500 | 25% |

| Oligomycin (2 µM) | 170,000 | 20% |

Protocol 3: Analysis of Cellular Respiration

Causality & Rationale: Uncoupling removes the natural brake on the ETC, leading to maximal oxygen consumption that is no longer linked to ATP production.[4] Extracellular flux analyzers (e.g., Seahorse XF) measure the oxygen consumption rate (OCR) in real-time, providing a dynamic profile of mitochondrial function. The signature of an uncoupler is a marked increase in basal OCR and a loss of response to the ATP synthase inhibitor oligomycin.[7]

A. Method: Mitochondrial Stress Test

-

Cell Preparation: Seed cells in a Seahorse XF cell culture microplate and allow them to attach and form a monolayer.

-

Pre-incubation: One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator.

-

Assay Setup: Load the sensor cartridge with compounds for sequential injection:

-

Port A: Dichloronitrophenyl Pyrrole (at various doses) or Vehicle.

-

Port B: Oligomycin (1.0 µM), an ATP synthase inhibitor.

-

Port C: FCCP (1.0 µM), a classical uncoupler.

-

Port D: Rotenone/Antimycin A (0.5 µM), Complex I and III inhibitors to shut down mitochondrial respiration.

-

-

Acquisition: Calibrate the instrument and begin the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.

-

Analysis:

-

Basal OCR: An uncoupler will cause a dose-dependent increase in the initial basal OCR.

-

Response to Oligomycin: In control cells, oligomycin causes a sharp drop in OCR, revealing the portion linked to ATP synthesis. In uncoupler-treated cells, this drop will be minimal or absent, as respiration is already uncoupled from ATP synthesis.

-

Response to FCCP: Control cells respond to FCCP with a large increase in OCR, revealing their maximal respiratory capacity. Cells pre-treated with an optimal concentration of the dichloronitrophenyl pyrrole will show little to no further increase in OCR upon FCCP injection.

-

Expected OCR Profile:

Caption: Idealized OCR profile of cells treated with a mitochondrial uncoupler.

Part 4: Advanced Considerations

-

Plasma Membrane Depolarization: A key liability of some uncouplers is off-target activity at the plasma membrane. This can be assessed using specific plasma membrane potential dyes to ensure the dichloronitrophenyl pyrrole's effects are mitochondria-specific.[7]

-

Cytotoxicity: High concentrations of uncouplers can lead to rapid ATP depletion and cell death. It is essential to perform a dose-response cytotoxicity assay (e.g., using CellTiter-Glo or LDH release) to identify a non-toxic working concentration range for the mechanistic assays.

-

Downstream Signaling: The decrease in ATP and increase in AMP will activate AMP-activated protein kinase (AMPK), a central energy sensor.[5] This can be validated via Western blot by probing for phosphorylation of AMPK and its downstream targets like ACC.

References

-

Caldeira da Silva, C. C., Cerqueira, F. M., Barbosa, L. F., Medeiros, M. H. G., & Kowaltowski, A. J. (2008). Mild mitochondrial uncoupling in mice affects energy metabolism, redox balance and longevity. Aging Cell, 7(4), 552-560. [Link]

-

Wikipedia. (2024). Uncoupler. [Link]

-

Bio-protocol. (2015). Flow Cytometric Detection of Mitochondrial Membrane Potential. [Link]

-

Alexopoulos, S. J., et al. (2020). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism, 39, 101021. [Link]

-

JoVE. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. [Link]

-

YouTube. (2019). uncouplers of oxidative phosphorylation. [Link]

-

O'Donnell, V. B., & Smith, G. C. (2001). Mechanism of mitochondrial uncouplers, inhibitors, and toxins: focus on electron transfer, free radicals, and structure-activity relationships. Journal of Biochemical and Molecular Toxicology, 15(3), 125-143. [Link]

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218. [Link]

-

Childress, E. S., Alexopoulos, S. J., Hoehn, K. S., & Santos, W. L. (2018). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry, 61(11), 4641-4655. [Link]

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

-

Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism, 3(2), 114-123. [Link]

-

Aon, M. A., Cortassa, S., & O'Rourke, B. (2010). A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis. Analytical Biochemistry, 405(2), 213-220. [Link]

-

Rocha, G. Z., et al. (2018). Mild Mitochondrial Uncoupling Decreases Experimental Atherosclerosis, A Proof of Concept. Redox Biology, 14, 252-259. [Link]

-

Chen, Y., et al. (2020). Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis. Oncogene, 39(43), 6631-6645. [Link]

-

OECD. (n.d.). Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. [Link]

-

Shavell, V. I., et al. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and Sterility, 97(3), 729-733. [Link]

-

Hong, S., & Pedersen, P. L. (2008). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Microbiology and Molecular Biology Reviews, 72(4), 590-641. [Link]

-

Wang, Y., et al. (2021). AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. Regulatory Toxicology and Pharmacology, 125, 105001. [Link]

Sources

- 1. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncoupler - Wikipedia [en.wikipedia.org]

- 5. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Substituted Pyrrole Compounds

Introduction

Substituted pyrroles represent a cornerstone of modern medicinal chemistry and materials science. Their heterocyclic scaffold is a key structural motif in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][2] The synthetic accessibility of the pyrrole ring allows for extensive derivatization, yet this often yields crude products containing a mixture of starting materials, reagents, and structurally similar byproducts.[3] Achieving the high degree of purity required for downstream applications—be it pharmacological screening, polymerization, or structural analysis—is a critical and often non-trivial step.

Pyrrole and its derivatives are notoriously sensitive compounds, prone to degradation under various conditions. They can be susceptible to oxidation, polymerization in the presence of light or acid, and thermal rearrangement at elevated temperatures.[3][4][5] Furthermore, common synthetic impurities, such as pyrrolidines, can be particularly challenging to remove due to the formation of azeotropes.[6][7]

This guide provides a comprehensive overview of field-proven techniques for the purification of substituted pyrrole compounds. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot common challenges. The protocols described herein are designed to be self-validating, providing a logical framework for achieving optimal purity while preserving the integrity of the target molecule.

Part 1: Initial Crude Product Assessment and Strategy Selection

Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount. A small aliquot should be analyzed by Thin Layer Chromatography (TLC), ¹H NMR, and/or LC-MS to identify the target compound and the nature of the major impurities. This initial assessment dictates the most effective purification strategy.

The choice of a primary purification technique depends on the physical properties of the target pyrrole and its impurities. The following decision-making workflow provides a general guideline for strategy selection.

Caption: Workflow for selecting a primary purification method.

Part 2: Core Purification Techniques: Principles and Protocols

This section details the most common and effective methods for purifying substituted pyrroles. Each protocol is accompanied by an explanation of the causality behind the experimental choices.

Distillation: For Volatile and Thermally Stable Pyrroles

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For many sensitive organic molecules, including pyrroles, applying a vacuum is crucial. This reduces the pressure above the liquid, thereby lowering its boiling point and minimizing the risk of thermal decomposition or polymerization that can occur at higher temperatures.[5][7]

Protocol: Vacuum Distillation of a Liquid N-Alkylpyrrole

-

Pre-Treatment (Impurity-Dependent):

-

To remove water: If Karl Fischer analysis indicates >0.5% water, dry the crude oil over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and proceed. For stubborn water contamination, azeotropic distillation or chemical drying may be necessary.[7]

-

To remove basic impurities (e.g., pyrrolidine): Dissolve the crude pyrrole in diethyl ether or dichloromethane. Wash with dilute (1M) hydrochloric acid, followed by a saturated sodium bicarbonate wash, and finally a brine wash. Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.[6][7] This works because the highly basic pyrrolidine is protonated to form a water-soluble salt, while the weakly basic pyrrole remains in the organic phase.[5][8]

-

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for high-boiling compounds to minimize product loss on the glass surfaces. Ensure all glass joints are properly sealed with vacuum grease.

-

Distillation Procedure:

-

Place the pre-treated crude pyrrole in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.

-

Begin gentle heating using an oil bath. Stir the liquid to ensure smooth boiling.

-

Collect and discard any initial low-boiling fractions (forerun).

-

Collect the main fraction at a constant temperature and pressure. Pure pyrrole is typically a colorless liquid that may darken upon exposure to air.[5]

-

Discontinue the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxide impurities.

-

Release the vacuum before turning off the heat to prevent oil from the bath from being sucked into the apparatus.

-

Column Chromatography: The Workhorse for Most Derivatives

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel or alumina) and solubility in a mobile phase (the eluent).[9] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar stationary phase. This method is exceptionally versatile for a wide range of substituted pyrroles.[10][11]

Protocol: Flash Chromatography of a C-Substituted Pyrrole

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is the most common choice. However, some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica, leading to streaking or degradation.[12] In such cases, consider using neutral alumina or deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[12]

-

Mobile Phase (Eluent): Use TLC to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.3. Common eluents for pyrroles are mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[9]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture.

-

Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or channels.

-

-

Sample Loading:

-

Dissolve the crude pyrrole in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the non-polar solvent system determined by TLC.

-

Apply positive pressure (flash chromatography) to achieve a steady flow rate.

-

Collect fractions and monitor their composition by TLC.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.

-

-

Product Isolation:

-

Combine the pure fractions as identified by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

| Polarity of Pyrrole Derivative | Typical Eluent System (Hexane/Ethyl Acetate) |

| Low (e.g., simple alkyl-substituted) | 98:2 to 90:10 |

| Medium (e.g., ester or ketone substituted) | 85:15 to 70:30 |

| High (e.g., hydroxyl or amide substituted) | 50:50 to 100% Ethyl Acetate (may add MeOH) |

| Caption: General guidelines for eluent selection in silica gel chromatography. |

Recrystallization: For High Purity of Solid Compounds

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form pure crystals while the impurities remain dissolved in the mother liquor.[13]

Protocol: Recrystallization of a Solid Pyrrole Carboxylate

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or water).[13][14] Solvent pairs (e.g., hexane/ethyl acetate) are often effective.[13]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. Adding too much solvent will reduce the yield.

-

Decolorization (if necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then remove the charcoal by hot gravity filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven. Determine the melting point and check the purity by NMR or LC-MS.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution chromatographic technique used for isolating pure compounds from complex mixtures.[15] It is particularly valuable for separating closely related isomers or for achieving very high purity (>99%) when other methods fail.[12][16] Both normal-phase and reversed-phase systems can be employed.[16][17]

Protocol: General Workflow for Prep-HPLC

-